molecular formula C7H6F2N2O2S B12868651 4-[(Difluoromethyl)thio]-2-nitroaniline

4-[(Difluoromethyl)thio]-2-nitroaniline

Cat. No.: B12868651
M. Wt: 220.20 g/mol
InChI Key: VAKBTQMLHNLUGC-UHFFFAOYSA-N
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Description

4-[(Difluoromethyl)thio]-2-nitroaniline is an organic compound with the molecular formula C7H6F2N2O2S and a molecular weight of 220.198 g/mol . This compound is characterized by the presence of a difluoromethylthio group attached to a nitroaniline core, making it a valuable building block in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Difluoromethyl)thio]-2-nitroaniline typically involves the introduction of the difluoromethylthio group to a nitroaniline precursor. One common method includes the reaction of 4-chloro-2-nitroaniline with difluoromethylthiolate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(Difluoromethyl)thio]-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Difluoromethyl)thio]-2-nitroaniline has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Difluoromethyl)thio]-2-nitroaniline involves its interaction with specific molecular targets and pathways. The difluoromethylthio group can participate in various biochemical reactions, influencing the compound’s reactivity and interactions with enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the difluoromethylthio group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C7H6F2N2O2S

Molecular Weight

220.20 g/mol

IUPAC Name

4-(difluoromethylsulfanyl)-2-nitroaniline

InChI

InChI=1S/C7H6F2N2O2S/c8-7(9)14-4-1-2-5(10)6(3-4)11(12)13/h1-3,7H,10H2

InChI Key

VAKBTQMLHNLUGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)F)[N+](=O)[O-])N

Origin of Product

United States

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